molecular formula C22H21ClN2OS B2732390 1-(4-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223897-53-7

1-(4-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B2732390
CAS RN: 1223897-53-7
M. Wt: 396.93
InChI Key: LKXHYNDWEXSIRJ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, also known as CDK9 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment.

Scientific Research Applications

Anticancer and Antidiabetic Applications

A study developed a series of spirothiazolidines analogs, including the target compound, demonstrating significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds exhibited higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors compared with Acarbose, highlighting their potential in antidiabetic therapy (Flefel et al., 2019).

Molecular Diversity and Chemical Synthesis

Research on the molecular diversity of triphenylphosphine promoted reactions of electron-deficient alkynes and arylidene Meldrum acid led to the synthesis of trans-1,3-disubstituted 7,9-diazaspiro[4.5]dec-1-enes. This work underscores the compound's role in facilitating diverse chemical syntheses with high diastereoselectivity (Han et al., 2020).

Tautomeric Forms and Structural Studies

Another study focused on 2-methylthio-imidazolins, revealing insights into the tautomeric forms of similar compounds in solid states and in solution. This research helps understand the structural and spectral characteristics crucial for the compound's potential applications in material science and molecular engineering (Enchev et al., 2017).

Environmental Contaminant Analysis

The compound has been implicated in studies related to environmental science, particularly in the analysis of chlorobenzoic acids, a major metabolite from the degradation of polychlorinated biphenyls (PCBs) in soils. Such studies are essential for understanding and mitigating the environmental impact of industrial pollutants (Křesinová et al., 2014).

Crystal Structure Analysis

Research on the crystal structure of related spiro compounds, such as 2-Oxo-3-phenyl, 1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, provides valuable insights into the molecular architecture and potential applications of the target compound in designing new materials and drugs (Wang et al., 2011).

properties

IUPAC Name

(4-chlorophenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2OS/c1-15-6-5-7-17(14-15)19-21(27)25(22(24-19)12-3-2-4-13-22)20(26)16-8-10-18(23)11-9-16/h5-11,14H,2-4,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXHYNDWEXSIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

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